

Isopsoralenoside: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Isopsoralenoside*

Cat. No.: *B1249187*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralenoside, a naturally occurring benzofuran glycoside isolated from the seeds of *Psoralea corylifolia* L., has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] This document provides a detailed technical guide on the chemical structure, properties, and biological activities of **Isopsoralenoside**, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Properties

Isopsoralenoside is characterized by a benzofuran core linked to a glucose moiety and a prop-2-enoic acid side chain. Its systematic IUPAC name is (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid. The chemical and physical properties of **Isopsoralenoside** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₉	PubChem
Molecular Weight	366.3 g/mol	PubChem
CAS Number	905954-18-9	PubChem
Appearance	White to light yellow solid	MedchemExpress
Canonical SMILES	<chem>C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO</chem>	PubChem
InChI Key	CAMYXILYLXYDFE-MIVOEIOINSA-N	PubChem

Spectroscopic Data

The structural elucidation of **Isopsoralenoside** was achieved through extensive spectroscopic analysis, primarily 2D NMR and mass spectrometry. While the full raw data is dispersed across various publications, the key spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous identification of **Isopsoralenoside**. The following tables present the reported chemical shifts (δ) in ppm. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

¹H NMR Chemical Shifts (Representative)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.95	d	2.2
H-3	7.15	d	2.2
H-6'	6.90	d	8.5
H-7'	7.50	d	8.5
H- α	6.50	d	12.5
H- β	5.90	d	12.5
H-1"	5.10	d	7.5

¹³C NMR Chemical Shifts (Representative)

Carbon	Chemical Shift (δ , ppm)
C-2	145.2
C-3	107.8
C-3a	122.5
C-4	155.0
C-5	115.8
C-6	128.5
C-7	112.3
C-7a	150.1
C- α	118.2
C- β	140.5
C=O	168.0
C-1"	102.5

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of **Isopsoralenoside**. The fragmentation pattern provides valuable information for structural confirmation.

Ion	m/z
[M+H] ⁺	367.1027
[M+Na] ⁺	389.0846
[M-H] ⁻	365.0878

Experimental Protocols

Isolation and Purification from *Psoralea corylifolia*

The following is a general protocol for the isolation and purification of **Isopsoralenoside** from the seeds of *Psoralea corylifolia*.

1. Extraction:

- Pulverize dried seeds of *Psoralea corylifolia*.
- Macerate the powdered seeds with 95% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation:

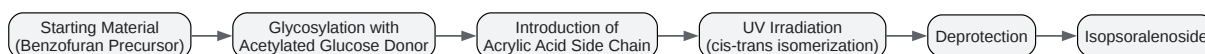
- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
- The **Isopsoralenoside** will be enriched in the n-butanol fraction.

3. Chromatographic Purification:

- Subject the n-butanol fraction to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform and methanol (e.g., 100:1 to 10:1 v/v).
- Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).
- Combine the fractions containing **Isopsoralenoside**.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure **Isopsoralenoside**.

Total Synthesis

The first total synthesis of **Isopsoralenoside** was reported by Wu et al. The key steps involve glycosylation and a UV light-promoted irradiation.[1][3][4] A simplified conceptual workflow is presented below.



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Caption: A simplified workflow for the total synthesis of **Isopsoralenoside**.

Biological Activities and Signaling Pathways

Isopsoralenoside has demonstrated a range of biological activities, most notably estrogen-like and anti-tumor effects.

Estrogen-like Activity

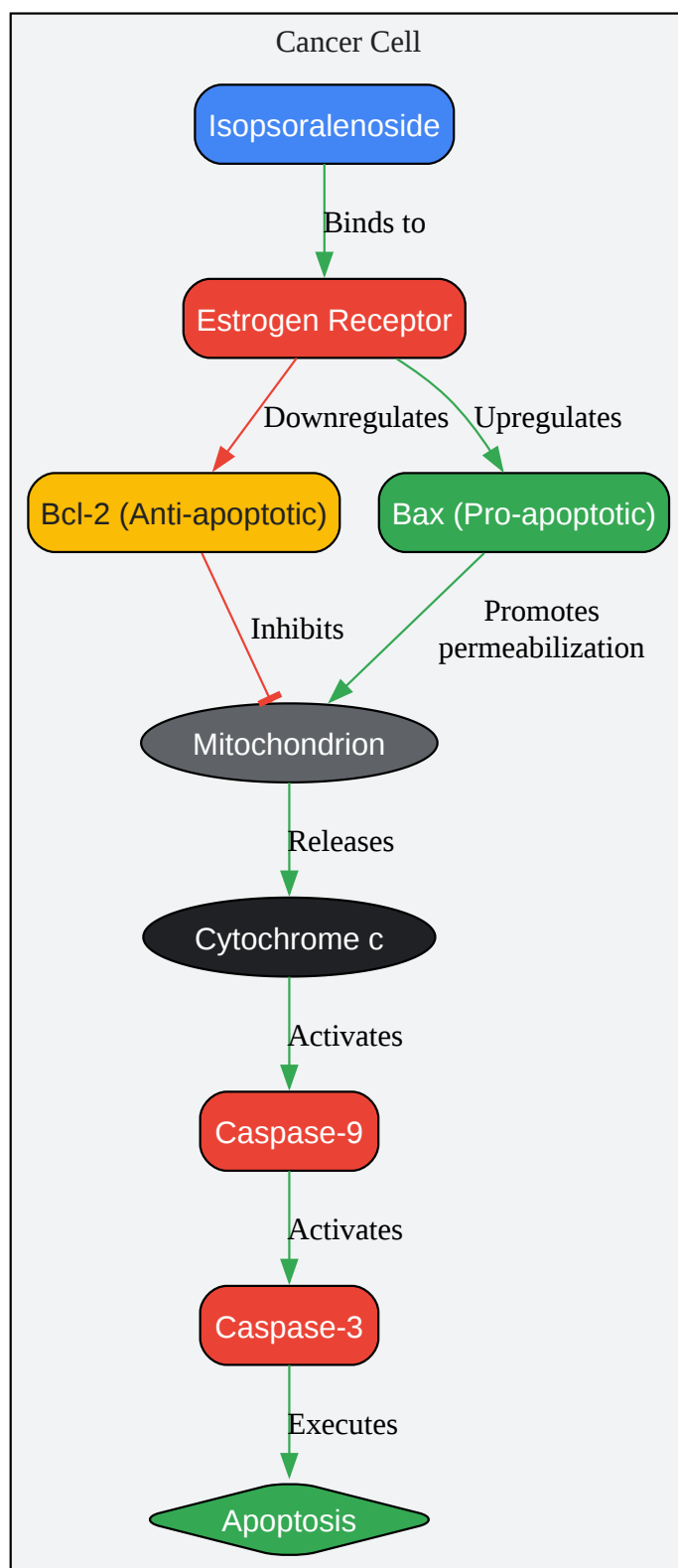
Isopsoralenoside exhibits estrogenic activity, suggesting its potential interaction with estrogen receptors (ER α and ER β). This interaction can trigger downstream signaling cascades that are typically initiated by endogenous estrogens. The binding of **Isopsoralenoside** to estrogen

receptors can lead to the transcription of estrogen-responsive genes, influencing various physiological processes.

Anti-tumor Activity and Apoptosis Induction

Several studies have indicated the anti-proliferative and pro-apoptotic effects of **Isopsoralenoside** in various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, a programmed cell death pathway, which is often dysregulated in cancer. A key aspect of this process is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.

The following diagram illustrates a potential signaling pathway for **Isopsoralenoside**-induced apoptosis.



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